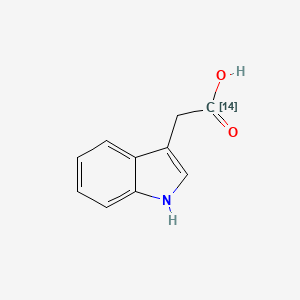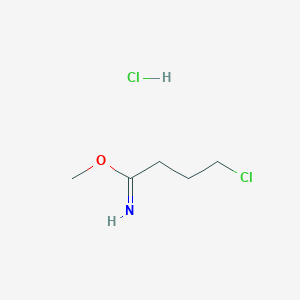
4-クロロブタンイミデート塩酸塩メチルエステル
概要
説明
Methyl 4-chlorobutanimidate hydrochloride is an organic compound with the molecular formula C5H11Cl2NO It is a derivative of butanimidate, featuring a methyl ester group and a chlorine atom attached to the butane chain
科学的研究の応用
Methyl 4-chlorobutanimidate hydrochloride has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
生化学分析
Biochemical Properties
Methyl 4-chlorobutanimidate hydrochloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino groups in proteins, leading to the formation of stable covalent bonds. This interaction is crucial for studying protein structure and function. The compound is known to interact with enzymes such as proteases and kinases, affecting their activity and stability .
Cellular Effects
Methyl 4-chlorobutanimidate hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. The compound can alter the function of cells by affecting the activity of enzymes involved in metabolic pathways. For example, it can inhibit or activate specific enzymes, leading to changes in the metabolic flux and levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-chlorobutanimidate hydrochloride involves its ability to form covalent bonds with amino groups in proteins. This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also affect gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-chlorobutanimidate hydrochloride can change over time. The compound is relatively stable under inert atmosphere and low temperatures (below -20°C), but it can degrade over time if exposed to moisture or higher temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-chlorobutanimidate hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function by modulating enzyme activity and metabolic pathways. At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Methyl 4-chlorobutanimidate hydrochloride is involved in several metabolic pathways, including those related to protein modification and degradation. It interacts with enzymes such as proteases and kinases, affecting their activity and stability. The compound can also influence metabolic flux by altering the levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, Methyl 4-chlorobutanimidate hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound is known to be highly permeable across cell membranes, allowing it to reach its target sites within the cell .
Subcellular Localization
Methyl 4-chlorobutanimidate hydrochloride is localized in specific subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to organelles such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects on cellular function. The compound’s activity and function can be influenced by its subcellular localization .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-chlorobutanimidate hydrochloride can be synthesized through the reaction of methyl 4-chlorobutanoate with an appropriate amine under acidic conditions. One common method involves the reaction of methyl 4-chlorobutanoate with 2,2-dimethoxyethanamine, followed by intramolecular cyclization in an acidic medium to form the desired product .
Industrial Production Methods: Industrial production of methyl 4-chlorobutanimidate hydrochloride typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: Methyl 4-chlorobutanimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures, such as pyrroloimidazoles.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Acidic Medium: Cyclization reactions often require an acidic medium to facilitate the formation of heterocyclic structures.
Major Products:
Substituted Derivatives: Products formed from substitution reactions.
Heterocyclic Compounds: Products formed from cyclization reactions, such as pyrroloimidazoles.
作用機序
The mechanism of action of methyl 4-chlorobutanimidate hydrochloride involves its reactivity towards nucleophiles and its ability to undergo cyclization reactions. The compound’s chlorine atom is a good leaving group, making it susceptible to nucleophilic attack. In acidic conditions, the compound can cyclize to form stable heterocyclic structures, which can interact with various molecular targets in biological systems .
類似化合物との比較
Methyl 4-chlorobutanoate: A precursor in the synthesis of methyl 4-chlorobutanimidate hydrochloride.
Pyrroloimidazoles: Heterocyclic compounds formed from the cyclization of methyl 4-chlorobutanimidate hydrochloride.
Uniqueness: Methyl 4-chlorobutanimidate hydrochloride is unique due to its ability to undergo both substitution and cyclization reactions, making it a versatile intermediate in organic synthesis
特性
IUPAC Name |
methyl 4-chlorobutanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO.ClH/c1-8-5(7)3-2-4-6;/h7H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWHQDHZAVRAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505916 | |
| Record name | Methyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77570-15-1 | |
| Record name | Butanimidic acid, 4-chloro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77570-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1626410.png)
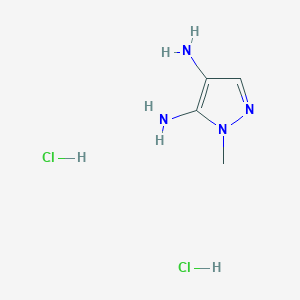
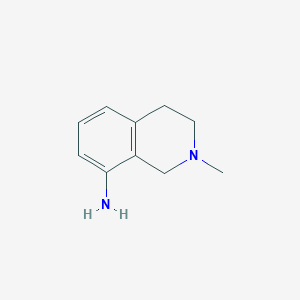
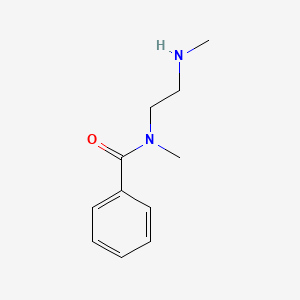

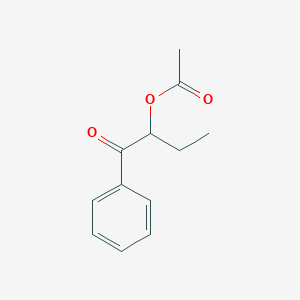
![1-Chloro-3H-benzo[F]chromene-2-carbaldehyde](/img/structure/B1626418.png)
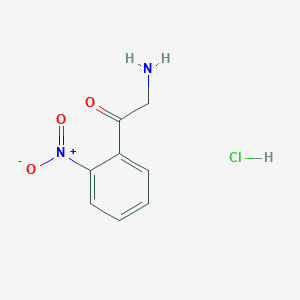
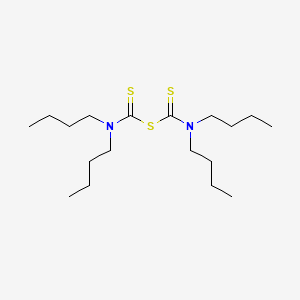
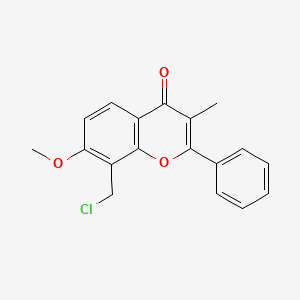
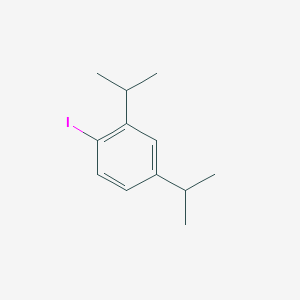
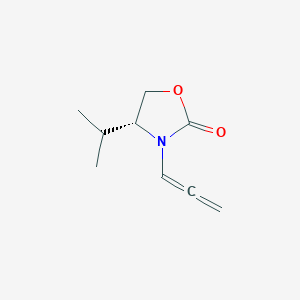
![2-Furan-3-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626429.png)
